Spinasteryl acetate

Descripción general

Descripción

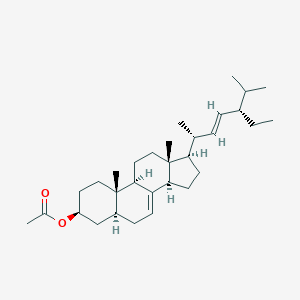

Spinasteryl acetate is a steroidal compound that has attracted the attention of researchers due to its potential applications . It is found in the leaves of Ardisia pyramidalis (Cav.) Pers. (Myrsinaceae) .

Molecular Structure Analysis

The molecular structure of Spinasteryl acetate can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy . Unfortunately, the specific NMR data for Spinasteryl acetate is not available in the search results.Aplicaciones Científicas De Investigación

Anticancer Potential

Alpha-Spinasterol acetate: has been studied for its potential anticancer properties. Research suggests that it can affect the viability of human cancer cells. For instance, cytotoxicity tests using hepatic Hep G2 cells and blood HL-60 cells have shown promising results . The compound’s ability to induce apoptosis and inhibit cell proliferation makes it a candidate for further investigation in cancer therapy.

Anti-Diabetic Effects

Alpha-Spinasterol acetate has been observed to inhibit intestinal absorption of glucose, which is crucial for managing blood sugar levels in diabetic patients . Its inhibitory potency on α-glucosidase suggests that it could be used to improve hyperglycemia by enhancing glucose uptake into skeletal muscle cells .

Phytotoxic Properties

Interestingly, alpha-Spinasterol acetate has been identified in the roots of Impatiens glandulifera , an invasive plant in Europe. The phytotoxic properties of this compound could be harnessed for the development of natural herbicides, offering an eco-friendly alternative to chemical herbicides .

Mecanismo De Acción

Target of Action

Alpha-Spinasterol acetate, also known as Spinasteryl acetate, primarily targets the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor . This receptor is a non-selective cation channel that responds to a wide range of stimuli . It has been reported to modulate seizure activity in animal models of seizures and epilepsy . Additionally, alpha-Spinasterol acetate also inhibits COX-1 and COX-2 activities .

Mode of Action

Alpha-Spinasterol acetate acts as a selective antagonist for the TRPV1 receptor . As an antagonist, it binds to the receptor and blocks its activation, thereby inhibiting the physiological response . It also inhibits the activities of COX-1 and COX-2, enzymes involved in inflammation and pain .

Biochemical Pathways

It is known that trpv1 receptors and cox enzymes play crucial roles in various biological processes, including pain perception, inflammation, and regulation of body temperature . Therefore, the antagonistic action of alpha-Spinasterol acetate on these targets could potentially affect these processes.

Pharmacokinetics

It is known that alpha-spinasterol is characterized by good blood-brain permeability , which suggests that it can cross the blood-brain barrier and exert its effects in the central nervous system.

Result of Action

Alpha-Spinasterol acetate has been shown to have significant anticonvulsant effects in various seizure tests . It increases the seizure threshold, reducing the likelihood of seizure occurrence . It also has anti-inflammatory properties due to its inhibitory action on COX enzymes .

Direcciones Futuras

While the future directions specific to Spinasteryl acetate are not mentioned in the search results, research in the field of sterols is ongoing. Future research could focus on further elucidating the mechanisms of action of sterols, developing new synthesis methods, and exploring potential applications in various fields .

Propiedades

IUPAC Name |

[(3S,5S,9R,10S,13R,14R,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H50O2/c1-8-23(20(2)3)10-9-21(4)27-13-14-28-26-12-11-24-19-25(33-22(5)32)15-17-30(24,6)29(26)16-18-31(27,28)7/h9-10,12,20-21,23-25,27-29H,8,11,13-19H2,1-7H3/b10-9+/t21-,23-,24+,25+,27-,28+,29+,30+,31-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQLULFBGTFJDEB-LSEHKVPYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C=CC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)OC(=O)C)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H50O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901345812 | |

| Record name | Spinasteryl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901345812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spinasteryl acetate | |

CAS RN |

4651-46-1 | |

| Record name | Spinasteryl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004651461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spinasteryl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901345812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the potential anti-angiogenic effects of Spinasteryl acetate and what is the proposed mechanism?

A1: Spinasteryl acetate, isolated from the leaves of Ardisia pyramidalis, has demonstrated potential anti-angiogenic properties. [, ] In the Chorioallantoic membrane (CAM) vascularity assay, Spinasteryl acetate induced capillary hemorrhaging and the formation of ghost vessels, ultimately leading to a non-functional chorioallantoic membrane. [] This suggests that Spinasteryl acetate may disrupt blood vessel formation, though the exact mechanism of action remains to be elucidated.

Q2: Besides Ardisia pyramidalis, are there other natural sources for Spinasteryl acetate?

A2: Yes, Spinasteryl acetate has also been identified in the starfish Asterina pectinifera. [] In this marine organism, it was found alongside other sterols like Δ7-spinastenol and Δ7-cholestenol.

Q3: Have there been any studies on the toxicity of Spinasteryl acetate?

A3: Yes, a study investigated the toxicity of Spinasteryl acetate on Artemia salina nauplii and Danio rerio embryos. [] Spinasteryl acetate demonstrated toxicity to A. salina with an LC50 of 0.52 mg/ml after 48 hours of exposure. In D. rerio embryos, exposure to Spinasteryl acetate led to teratogenic effects such as axial deformation, pericardial edema, and yolk sac edema.

Q4: How does Spinasteryl acetate compare to other compounds isolated from Ardisia pyramidalis in terms of biological activity?

A4: Ardisia pyramidalis also yields a mixture of α-amyrin, β-amyrin, and bauerenol. [] While all these compounds, including Spinasteryl acetate, exhibited toxicity to A. salina, the mixtures of α-amyrin, β-amyrin, and bauerenol were further tested for their effect on D. rerio caudal fin regeneration. Exposure to these triterpene mixtures resulted in shorter caudal fin regeneration lengths, suggesting a potential impact on tissue regeneration processes.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide](/img/structure/B31995.png)

![2-Azabicyclo[4.2.0]octa-1(6),4-dien-3-one](/img/structure/B32015.png)

![3-Pentenoic acid,5-[(2R,3S,4S,6R)-tetrahydro-4,6-dihydroxy-2-[(1E,3S)-3-hydroxy-1-octen-1-yl]-2H-pyran-3-yl]-,(3Z)-](/img/structure/B32016.png)